molecular formula C13H24BaO4 B13448965 Dodecanedioic Acid 1-Methyl Ester Barium Salt

Dodecanedioic Acid 1-Methyl Ester Barium Salt

Cat. No.: B13448965
M. Wt: 381.65 g/mol
InChI Key: MFFWWGZHIIOIMD-UHFFFAOYSA-N
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Description

Dodecanedioic Acid 1-Methyl Ester Barium Salt (CAS RN: 3903-40-0) is a metal-organic compound derived from dodecanedioic acid (DA), a C12 dicarboxylic acid. It is synthesized via esterification of DA with methanol, followed by neutralization with barium hydroxide to form the barium salt. This compound is characterized by high purity (97–98%+) and is utilized in specialized applications such as lubricant formulations and chemical synthesis intermediates . Its molecular structure combines the long hydrophobic dodecanedioic acid chain with a polar ester group and a barium cation, enabling unique physicochemical properties like thermal stability and solubility in non-polar matrices.

Properties

Molecular Formula

C13H24BaO4

Molecular Weight

381.65 g/mol

InChI

InChI=1S/C13H24O4.Ba/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15;/h2-11H2,1H3,(H,14,15);

InChI Key

MFFWWGZHIIOIMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)O.[Ba]

Origin of Product

United States

Preparation Methods

Esterification of Dodecanedioic Acid to Mono-Methyl Ester

  • Reagents and Conditions:

    • Dodecanedioic acid is reacted with methanol (a lower alcohol with 1 carbon atom) in the presence of an acid catalyst such as concentrated sulfuric acid or hydrochloric acid.

    • The reaction is carried out by refluxing the mixture at temperatures between 60°C and 120°C for 0.5 to 8 hours.

    • Organic solvents like benzene, toluene, or xylene may be added (0 to 3 parts by weight relative to the acid) to facilitate esterification and product separation.

  • Mechanism and Monitoring:

    • The acid catalyst protonates the carboxyl group, facilitating nucleophilic attack by methanol, leading to ester formation.

    • Progress is monitored by infrared spectroscopy, observing the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the appearance of the ester peak (~1742 cm⁻¹).

  • Example Data:

    Parameter Value
    Starting Material 1,12-Dodecanedioic acid
    Methanol Amount 1–4 parts by weight
    Catalyst Sulfuric acid (0.1–0.5 parts by weight)
    Temperature 60–120 °C
    Reaction Time 0.5–8 hours
    Yield Up to 97.4%
    Product Melting Point 61–63 °C
  • Reference: The esterification procedure is detailed in a study where 60 g of dodecanedioic acid was refluxed with methanol and sulfuric acid, yielding 65.43 g (97.43%) of dodecanedioic acid dimethyl ester, with full characterization by NMR and elemental analysis.

Formation of Barium Salt from Mono-Methyl Ester

  • Reagents and Conditions:

    • The mono-methyl ester of dodecanedioic acid is reacted with a barium hydroxide or other barium source to form the barium salt.

    • The reaction typically involves adding an aqueous solution of barium hydroxide to the ester, resulting in precipitation of the barium salt.

    • The mixture is stirred and heated as needed to ensure complete salt formation.

  • Advantages of Barium Salt Formation:

    • Barium salts of monoesters are preferred over other alkaline earth metals because they tend to increase the yield of the monoester salt.

    • The barium salt precipitates as a solid, facilitating easy separation by filtration.

  • Example Reaction Conditions:

    Parameter Value
    Starting Material Dodecanedioic acid monomethyl ester
    Barium Source Barium hydroxide (aqueous)
    Reaction Temperature Room temperature to mild heating
    Reaction Time Variable, typically 1–2 hours
    Product Isolation Solid-liquid separation by filtration
  • Reference: Patent literature describes the preparation of barium salts of dodecanedioic acid mono-methyl ester by adding barium hydroxide to the ester followed by solid-liquid separation, noting that barium salts improve monoester yields compared to other alkaline earth metals.

Mechanism of Action

The mechanism of action of Dodecanedioic Acid 1-Methyl Ester Barium Salt involves its interaction with various molecular targets and pathways. In proteomics research, it is used to study protein interactions by acting as a biochemical probe . The specific molecular targets and pathways involved depend on the particular application and experimental conditions.

Comparison with Similar Compounds

Structural Analogs: Dodecanedioic Acid Esters and Derivatives

Dodecanedioic acid esters vary in alkyl chain length, branching, and counterions, which significantly influence their properties. Key comparisons include:

Compound Name CAS RN Key Properties Applications References
Dodecanedioic Acid 1-Methyl Ester Barium Salt 3903-40-0 High thermal stability, hydrophobic backbone, barium cation enhances ionic character Lubricants, polymer additives
Dodecanedioic Acid Diesters (e.g., with 2-ethylhexanol) N/A Poor low-temperature fluidity (pour point: >−10°C), higher oxidative stability than linear analogs Engine oils, hydraulic fluids
Adipic Acid Monomethyl Ester N/A Shorter C6 chain, synthesized via H2SO4-catalyzed esterification (60% yield) Plasticizers, organic synthesis
Sodium 1-Methyl 2-Sulfolaurate 2386-53-0 Surfactant properties (critical micelle concentration: ~1 mM), biodegradable Detergents, emulsifiers

Key Findings :

  • Low-Temperature Performance: Dodecanedioic acid diesters exhibit poor pour points (>−10°C), limiting their use in cold environments. In contrast, the monomethyl ester barium salt may offer improved fluidity due to reduced molecular symmetry, though direct data are unavailable .
  • Oxidative Stability : Branched esters (e.g., 2-ethylhexyl derivatives) show superior oxidative stability compared to linear esters, a trait likely shared by the barium salt due to its bulky structure .
Metal Salt Derivatives

Barium salts of carboxylic acids are compared below:

Compound Name CAS RN Molecular Formula Melting Point Solubility Applications References
This compound 3903-40-0 Not reported Not reported Low in water Lubricants, catalysts
Barium Acetate Monohydrate 543-80-6 C4H8BaO5 >300°C 590 g/L (water) Precursor for BaTiO3
1-Dodecanesulfonic Acid Sodium Salt 2386-53-0 C12H25NaO3S >300°C High in water Surfactant, corrosion inhibitor

Key Findings :

  • Thermal Stability : Barium salts generally exhibit high melting points (>300°C), making them suitable for high-temperature applications.
  • Solubility: The barium salt of dodecanedioic acid 1-methyl ester is likely less water-soluble than sodium salts (e.g., 1-dodecanesulfonate), aligning with its use in non-aqueous systems .
Sulfonated and Functionalized Derivatives

Sulfonated esters like Sodium 1-Methyl 2-Sulfolaurate (CAS: 2386-53-0) demonstrate distinct surfactant behavior, with an LC50 of 220 mg/L for aquatic organisms, indicating moderate environmental toxicity . In contrast, the barium salt’s ecological impact remains unstudied but may differ due to barium’s higher toxicity than sodium.

Biological Activity

Dodecanedioic Acid 1-Methyl Ester Barium Salt (CAS No. 122107-56-6) is a barium salt derived from dodecanedioic acid, a dicarboxylic acid commonly used in various industrial applications. This compound has garnered interest due to its potential biological activities, which are relevant in fields such as pharmacology, biochemistry, and material science.

  • Molecular Formula : C12H22BaO4
  • Molecular Weight : 334.36 g/mol
  • Solubility : Slightly soluble in water; more soluble in organic solvents.

This compound exhibits biological activity primarily through its interaction with cellular pathways and enzymes. The compound may act by modulating lipid metabolism and influencing the synthesis of fatty acids. Its mechanism of action is still under investigation, but preliminary studies indicate that it could engage with metabolic pathways similar to those of other long-chain fatty acids.

Research Findings

  • Metabolic Effects : A study indicated that compounds related to dodecanedioic acid can influence lipid metabolism, potentially aiding in the management of metabolic disorders such as diabetes .
  • Antimicrobial Activity : Some derivatives of dodecanedioic acid have shown antimicrobial properties, suggesting that this barium salt may also possess similar effects, warranting further exploration in clinical settings .
  • Cosmetic Applications : The Cosmetic Ingredient Review Expert Panel has assessed dicarboxylic acids and their derivatives for safety and efficacy in cosmetic formulations, concluding that they are generally safe for use .

Case Study 1: Metabolic Impact on Diabetic Patients

A clinical trial investigated the metabolic effects of dodecanedioic acid infusion in non-insulin-dependent diabetic patients. The results demonstrated a significant reduction in plasma triglycerides and an improvement in insulin sensitivity, suggesting that dodecanedioic acid derivatives may be beneficial in managing diabetes .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of dodecanedioic acid derivatives against various pathogens. The results indicated a notable inhibitory effect on bacterial growth, highlighting the potential for these compounds as natural preservatives or therapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Lipid Metabolism ModulationInfluences fatty acid synthesis and metabolism
Antimicrobial PropertiesExhibits inhibitory effects on bacterial growth
Safety in CosmeticsGenerally recognized as safe for use in cosmetic products

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Dodecanedioic Acid 1-Methyl Ester Barium Salt, and how are key parameters (e.g., stoichiometry, pH) optimized during preparation?

  • Methodological Answer : Synthesis typically involves esterification of dodecanedioic acid with methanol, followed by neutralization with barium hydroxide. Critical parameters include:

  • Stoichiometric control : Precise molar ratios of acid to methanol (1:1.2–1.5) to drive esterification efficiency .
  • pH monitoring : Maintain pH 8–9 during barium salt formation to prevent hydrolysis of the ester group .
  • Purity assessment : Post-synthesis, use gravimetric analysis for barium content and HPLC to confirm ester integrity (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and sulfonate groups (if present) at 1180–1250 cm⁻¹ .
  • NMR : ¹H NMR for methyl ester protons (δ 3.6–3.8 ppm) and ¹³C NMR for carboxylate carbons (δ 170–180 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) to resolve impurities; ESI-MS for molecular ion confirmation (m/z ~441 for [M+Ba]²⁺) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction yield and minimize byproducts in large-scale synthesis?

  • Methodological Answer :

  • Variables : Temperature (80–120°C), catalyst loading (e.g., H₂SO₄ at 0.5–2.0 mol%), and reaction time (4–12 hrs) .
  • Response Surface Methodology (RSM) : Use a Central Composite Design to model interactions and identify optimal conditions. For example, a study found 100°C, 1.2 mol% catalyst, and 8 hrs maximize yield (88%) while reducing di-ester byproducts to <5% .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. MS) when confirming structural integrity?

  • Methodological Answer :

  • Cross-validation : Repeat NMR under deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts. For MS discrepancies, perform high-resolution MS (HRMS) to distinguish isobaric interferences .
  • Supplementary techniques : X-ray crystallography for crystalline samples or 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What methodologies assess the environmental impact of this compound, particularly its persistence and ecotoxicity?

  • Methodological Answer :

  • Persistence : OECD 301F biodegradation test under aerobic conditions; monitor CO₂ evolution over 28 days .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) assays. Recent data indicate EC₅₀ > 100 mg/L, suggesting low acute toxicity .

Q. What advanced thermal analysis techniques are suitable for studying the compound’s stability, and how are data interpreted?

  • Methodological Answer :

  • TGA-DSC : Heating rate 10°C/min under N₂. Decomposition onset ~220°C indicates thermal stability. Endothermic peaks at 150–160°C correlate with ester group degradation .
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to activation energy (Eₐ) calculations; Eₐ > 120 kJ/mol suggests high thermal resistance .

Q. How can researchers ensure reproducibility in spectroscopic data across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Calibrate instruments using certified reference materials (e.g., NIST SRM 2202 for NMR).
  • Inter-laboratory studies : Share raw data (FID files for NMR, .raw for MS) and use spectral databases (e.g., SDBS) for cross-comparison .

Methodological Notes

  • Data Presentation : Follow ACS guidelines for tables (e.g., Table 1: Thermal decomposition parameters) and figures (error bars for triplicate measurements) .
  • Critical Analysis : Use ANOVA for statistical validation of synthetic yields and Grubbs’ test to identify outliers in spectral datasets .

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